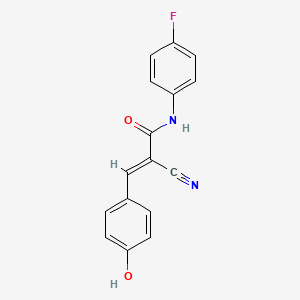
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of compounds known as Bruton's tyrosine kinase (BTK) inhibitors, which are being investigated for their potential use in the treatment of various forms of cancer and autoimmune diseases.
作用機序
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide works by inhibiting the activity of BTK, a key enzyme involved in the signaling pathways that regulate the proliferation and survival of B cells. By inhibiting BTK, 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This makes 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide a promising therapeutic target for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and physiological effects:
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has been shown to have significant biochemical and physiological effects. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has been shown to inhibit B-cell proliferation and induce apoptosis (programmed cell death) in B-cell malignancies. 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has also been shown to reduce the production of autoantibodies in animal models of autoimmune diseases. In addition, 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.
実験室実験の利点と制限
One of the main advantages of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide is its specificity for BTK, which makes it a promising therapeutic target for the treatment of B-cell malignancies and autoimmune diseases. However, one of the limitations of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide is its relatively short half-life, which may limit its efficacy in clinical settings. Additionally, more research is needed to fully understand the long-term effects of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide on the immune system and other physiological processes.
将来の方向性
There are several future directions for research on 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide. One area of focus is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer side effects. Another area of focus is the investigation of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide in combination with other therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes. Finally, more research is needed to fully understand the mechanisms of action of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide and its effects on the immune system and other physiological processes.
合成法
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide involves several steps, including the reaction of 4-hydroxybenzaldehyde with 4-fluoroaniline to form 4-fluoro-N-(4-hydroxyphenyl)aniline. This intermediate is then reacted with ethyl cyanoacetate to form 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various forms of cancer and autoimmune diseases. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
特性
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-13-3-5-14(6-4-13)19-16(21)12(10-18)9-11-1-7-15(20)8-2-11/h1-9,20H,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMKLWFJCKMCID-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)
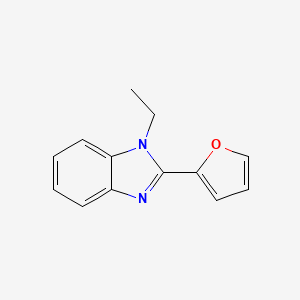
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)
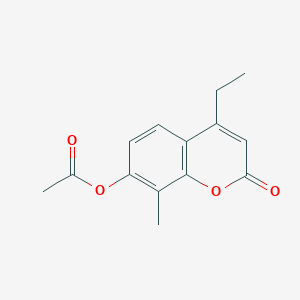
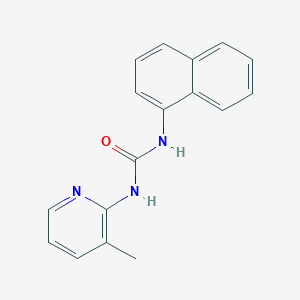
![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)
![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)
![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)

![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)
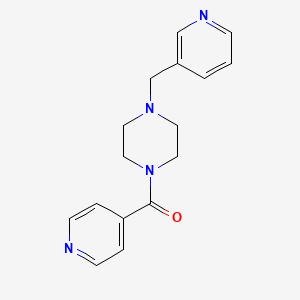
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)